Nitrosulfonazo III (also known as Nitrochromeazo) is a bis-azo dye and metallochromic indicator primarily utilized for the spectrophotometric and titrimetric determination of sulfate and alkaline earth metals such as barium and strontium [1]. As a highly sensitive chromogenic reagent, it forms stable, colored complexes with metal ions, exhibiting an absorbance maximum between 640 and 645 nm when chelated with barium [1]. In industrial and environmental monitoring workflows, it is frequently employed in an exchange reaction between its barium chelate and sulfate ions in aqueous or semi-aqueous media (e.g., aqueous acetonitrile), enabling the quantification of microgram amounts of sulfate in atmospheric particulates and water samples [2]. Its distinct structural features, including the presence of nitro groups, allow it to react with barium in highly acidic media (e.g., pH 2.0), which effectively eliminates interferences from arsenates and other competing ions [3].
Substituting Nitrosulfonazo III with closely related analogs like Sulfonazo III, Dimethylsulfonazo III, or Arsenazo III often leads to suboptimal performance in specific analytical environments. While Sulfonazo III is also used for barium titrations, Nitrosulfonazo III possesses distinct physicochemical properties, such as a significantly lower hydrophobic index and a different net charge distribution, which directly impacts its solubility and interaction dynamics in aqueous-organic solvent mixtures [1]. Furthermore, Nitrosulfonazo III's ability to operate effectively at highly acidic pH levels (down to pH 2.0) provides a critical advantage in eliminating arsenate interference during the direct titration of absorbed sulfuric acid [2]. Using a generic in-class substitute without these specific structural modifications can result in broader, less distinct visual endpoints, higher baseline noise in spectrophotometric assays, and increased susceptibility to co-precipitating interferents [2].
A comparative analysis of bonding parameters and physicochemical properties reveals significant differences between Nitrosulfonazo III and its close analog, Sulfonazo III. Nitrosulfonazo III exhibits a net charge (Z) of 2 and a Hydrophobic Index (HI) of 5.3, whereas Sulfonazo III has a net charge of 0 and a significantly higher Hydrophobic Index of 8.9 [1]. This quantitative difference in hydrophobicity and charge makes Nitrosulfonazo III substantially more polar, influencing its solubility profile, complexation kinetics in aqueous environments, and suitability for specific solvent systems like aqueous acetonitrile used in sulfate extractions[1].
| Evidence Dimension | Hydrophobic Index (HI) and Net Charge (Z) |
| Target Compound Data | Nitrosulfonazo III: HI = 5.3, Z = 2 |
| Comparator Or Baseline | Sulfonazo III: HI = 8.9, Z = 0 |
| Quantified Difference | Nitrosulfonazo III has a 40.4% lower hydrophobic index and a higher net charge. |
| Conditions | Calculated bonding parameters for biological and analytical staining applications. |
The lower hydrophobicity and higher polarity of Nitrosulfonazo III ensure superior solubility and interaction in aqueous-based analytical assays compared to Sulfonazo III.
In the analysis of water-soluble sulfate from atmospheric particulates, Nitrosulfonazo III (Nitrochromeazo) demonstrates exceptional sensitivity when utilized in an exchange reaction. The procedure involves an aqueous extraction followed by a reaction between the barium-Nitrosulfonazo III chelate and sulfate in an aqueous acetonitrile medium, monitored via the decrease in absorbance at 642 nm[1]. This method allows for the reliable determination of sulfate amounts as low as 3.5 µg[2], providing a highly sensitive alternative to traditional gravimetric or less sensitive turbidimetric methods (which typically have a sensitivity limit around 50 µg) [3].
| Evidence Dimension | Minimum detectable sulfate mass |
| Target Compound Data | As little as 3.5 µg of sulfate via spectrophotometric dye-exchange |
| Comparator Or Baseline | Standard turbidimetric barium sulfate procedures (approx. 50 µg sensitivity) |
| Quantified Difference | Over 10-fold improvement in detection limit for sulfate. |
| Conditions | Aqueous acetonitrile medium, absorbance measured at 642 nm. |
This high sensitivity is critical for environmental monitoring laboratories needing to quantify trace sulfate levels in low-volume air filter samples.
The structural incorporation of nitro groups in Nitrosulfonazo III enables it to form stable complexes with barium even in highly acidic environments. Specifically, titrations utilizing Nitrosulfonazo III can be successfully carried out at pH 2.0 [1]. Operating at this low pH completely eliminates the interfering effects of arsenates, which is a common problem when using other indicators that require higher pH ranges for optimal color change. This capability was demonstrated in the direct titration of absorbed sulfuric acid in a 50% aqueous acetone or alcohol medium, where the indicator exhibits a sharp color change from violet to blue at the equivalence point [1].
| Evidence Dimension | Operational pH and Interference Resistance |
| Target Compound Data | Effective titration at pH 2.0, completely eliminating arsenate interference |
| Comparator Or Baseline | Standard indicators requiring higher pH (susceptible to arsenate/anion interference) |
| Quantified Difference | Enables accurate titration at pH 2.0 without arsenate co-precipitation. |
| Conditions | Direct titration of sulfuric acid with barium chloride in 50% aqueous acetone/alcohol. |
Procurement for complex sample matrices (e.g., smelter emissions or mixed ores) should prioritize Nitrosulfonazo III to avoid false positives from arsenate contamination.
Based on its high sensitivity and ability to participate in dye-exchange reactions, Nitrosulfonazo III is highly recommended for the quantification of trace water-soluble sulfates extracted from low-volume atmospheric particulate filters. Its use in aqueous acetonitrile systems monitored at ~642 nm provides superior detection limits compared to standard turbidimetry [1].
In industrial settings such as sulfuric acid manufacturing or smelting operations, Nitrosulfonazo III serves as an optimal visual indicator for the direct titration of absorbed sulfuric acid. Its ability to function at pH 2.0 ensures that common industrial contaminants, particularly arsenates, do not interfere with the sharp violet-to-blue endpoint [2].
As a metallochromic indicator, Nitrosulfonazo III forms stable complexes with alkaline earth metals. It is suitable for analytical laboratories requiring the spectrophotometric determination of barium or strontium in water samples, soil extracts, and sewage effluents, leveraging its distinct absorbance maximum in the 640-645 nm range when complexed[3].